molecular formula C9H12N2O2 B1341983 N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide CAS No. 932186-53-3

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Cat. No. B1341983
M. Wt: 180.2 g/mol
InChI Key: MSFJUGZYTYMJBO-UHFFFAOYSA-N
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Description

“N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide” is a chemical compound with the CAS Number: 932186-53-3. It has a molecular weight of 180.21 and its IUPAC name is N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) . The compound contains an amide C=O group, pyrrole methyls, and NH groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Novel Compound Synthesis

Pyrrole derivatives, including compounds structurally related to N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide, have been synthesized from endophytic fungi isolated from mangrove plants. These compounds showcase the potential for developing novel molecules with unique properties, suitable for further chemical modifications and applications in medicinal chemistry (Li et al., 2008).

Antibacterial Agent Synthesis

Research on stable isotope-labeled compounds, including pyrrole derivatives, has led to the synthesis of antibacterial agents and their metabolites. This underscores the role of such compounds in developing targeted antibiotics and studying their metabolism and distribution in biological systems (R. Lin & L. Weaner, 2012).

Antimicrobial Activity

Several studies have utilized pyrrole derivatives as key intermediates for synthesizing heterocyclic compounds incorporating the antipyrine moiety, showing significant antimicrobial properties. This highlights the compound's potential in creating new antimicrobial agents to combat resistant bacterial and fungal strains (Bondock et al., 2008).

Future Directions

Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFJUGZYTYMJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600055
Record name N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

CAS RN

932186-53-3
Record name N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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